1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C13H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of benzoyl hydroxylamine with 3-bromopyrrolidine . The reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: A structurally similar compound with a different substituent on the aromatic ring.
N-Boc-pyrrolidine-3-carboxylic acid: Another derivative of pyrrolidine with a tert-butoxycarbonyl protecting group.
Uniqueness: 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties
Biological Activity
1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid (CAS: 1255780-94-9) is a pyrrolidine derivative noted for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅NO₃ |
Molecular Weight | 233.26 g/mol |
IUPAC Name | 1-methyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI Key | VQOXTWONLMBUSN-UHFFFAOYNA-N |
Enzyme Inhibition
Research indicates that derivatives of 5-oxopyrrolidines, including this compound, exhibit significant inhibitory activity against the BACE-1 enzyme, which is crucial in the development of Alzheimer's disease. These compounds have demonstrated sub-micromolar activity, suggesting their potential as therapeutic agents in neurodegenerative diseases .
Antimicrobial Properties
The compound's structure suggests possible antimicrobial properties. Studies on similar pyrrolidine derivatives have shown varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 µg/mL, indicating their potential as lead compounds for developing new antibiotics .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes or receptors. The presence of the p-tolyl group enhances its binding affinity to target sites, modulating enzyme activity and influencing various biochemical pathways .
Study on BACE-1 Inhibition
A recent study highlighted the synthesis of stereochemically dense 5-oxopyrrolidines, including the compound , which were tested for BACE-1 inhibition. The results showed that these compounds could effectively inhibit BACE-1, providing a promising avenue for Alzheimer's treatment .
Antimicrobial Activity Evaluation
In a comparative study involving various pyrrolidine derivatives, this compound was evaluated for its antibacterial activity. The findings indicated that compounds with similar structures exhibited MIC values ranging from 7.8 to 62.5 µg/mL against various bacterial strains, suggesting that modifications to the pyrrolidine framework can significantly influence biological efficacy .
Summary of Biological Activities
Properties
IUPAC Name |
1-methyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-5-9(6-4-8)12-10(13(16)17)7-11(15)14(12)2/h3-6,10,12H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOXTWONLMBUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CC(=O)N2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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